5-Fluorochroman-3-carboxylic Acid: Structural Profile, Synthesis, and Medicinal Utility
5-Fluorochroman-3-carboxylic Acid: Structural Profile, Synthesis, and Medicinal Utility
An In-Depth Technical Guide on 5-Fluorochroman-3-carboxylic Acid (CAS 1698466-68-0)
Part 1: Chemical Identity & Structural Significance
5-Fluorochroman-3-carboxylic acid (CAS 1698466-68-0) is a specialized fluorinated heterocyclic building block used primarily in the discovery of potent kinase inhibitors and metabolically stable pharmacological agents. It features a chroman (3,4-dihydro-2H-1-benzopyran) core substituted with a fluorine atom at the C5 position and a carboxylic acid moiety at the C3 position.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1698466-68-0 |
| IUPAC Name | 5-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted pKa | ~4.2 (Carboxylic acid) |
| Predicted LogP | ~1.8 – 2.1 |
| Chirality | Contains one stereocenter at C3.[1] CAS often refers to the racemate unless specified as (R)- or (S)-. |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |
Structural Logic in Drug Design
The 5-fluorochroman-3-carboxylic acid scaffold offers three distinct advantages in medicinal chemistry:
-
Conformational Constraint: The fused bicyclic system restricts the rotation of the phenyl ring relative to the carboxylic acid, mimicking the bioactivity of phenylalanine or tyrosine derivatives but with reduced entropic penalty upon binding.
-
Metabolic Blocking: The fluorine atom at the C5 position (peri-position) blocks a common site of metabolic oxidation (hydroxylation) on the aromatic ring.
-
Electronic Modulation: The C5-fluorine exerts an inductive electron-withdrawing effect, lowering the pKa of the aromatic system and potentially influencing pi-stacking interactions with target proteins (e.g., ROCK2, IDO1).
Part 2: Synthetic Pathways & Experimental Protocols
The synthesis of 5-fluorochroman-3-carboxylic acid is non-trivial due to the specific regiochemistry required for the fluorine substituent. The most robust route involves the construction of the chromone core followed by selective reduction.
Retrosynthetic Analysis
To access the 5-fluoro isomer, the starting material must be 2-hydroxy-6-fluoroacetophenone . The fluorine must be ortho to the hydroxyl group and meta to the acetyl group in the precursor to end up at the C5 position of the final fused ring system.
Pathway Visualization
Detailed Experimental Protocol
Step 1: Synthesis of 5-Fluoro-3-formylchromone
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Reagents: 2-Hydroxy-6-fluoroacetophenone (1.0 eq), DMF (excess), POCl₃ (3.0 eq).
-
Procedure:
-
Cool anhydrous DMF (5-10 volumes) to 0°C under nitrogen.
-
Add POCl₃ dropwise, maintaining temperature <10°C (Vilsmeier reagent formation). Stir for 30 min.
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Add a solution of 2-hydroxy-6-fluoroacetophenone in DMF dropwise.
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Allow to warm to room temperature, then heat to 60°C for 4-6 hours.
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Workup: Pour the reaction mixture into crushed ice/water. Stir vigorously. The product, 5-fluoro-3-formylchromone, will precipitate as a solid. Filter, wash with water, and dry.[2]
-
Step 2: Oxidation to 5-Fluorochromone-3-carboxylic Acid
-
Reagents: 5-Fluoro-3-formylchromone, Sulfamic acid, Sodium chlorite (NaClO₂), Acetone/Water.
-
Procedure:
-
Dissolve the aldehyde from Step 1 in Acetone:Water (3:1).
-
Add Sulfamic acid (1.5 eq) as a scavenger for hypochlorite.
-
Cool to 0°C. Add Sodium chlorite (1.5 eq) dissolved in water dropwise.
-
Stir at room temperature for 2-4 hours.
-
Workup: Evaporate acetone. Acidify the aqueous residue with 1N HCl to pH 2. The carboxylic acid precipitates.[2] Filter and recrystallize from ethanol if necessary.
-
Step 3: Hydrogenation to 5-Fluorochroman-3-carboxylic Acid
-
Reagents: 5-Fluorochromone-3-carboxylic acid, 10% Pd/C (10 wt%), Methanol or Ethanol.
-
Procedure:
-
Place the chromone acid in a hydrogenation vessel (Parr shaker or autoclave).
-
Add solvent (MeOH) and catalyst (Pd/C).
-
Purge with Nitrogen, then fill with Hydrogen (30–50 psi).
-
Shake/stir at room temperature for 12–24 hours. Note: Monitor by LCMS to ensure reduction of the C2-C3 double bond without defluorination.
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Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 5-fluorochroman-3-carboxylic acid .
-
Part 3: Medicinal Chemistry Applications
Kinase Inhibition (ROCK2)
The chroman-3-carboxylic acid scaffold is a validated pharmacophore for Rho-associated protein kinase 2 (ROCK2) inhibitors.[3] The carboxylic acid often forms a critical hydrogen bond or salt bridge with the lysine residue in the ATP-binding pocket (e.g., Lys121 in ROCK2).
-
Role of 5-Fluoro: The fluorine at C5 fills a small hydrophobic pocket and protects the ring from metabolic oxidation, extending the half-life (
) of the inhibitor.
Bioisosterism
This molecule serves as a constrained bioisostere of:
-
Phenylalanine: The chroman ring constrains the side chain (C3-COOH) relative to the aromatic ring.
-
Dihydrocoumarin: The reduced form (chroman) is more stable to hydrolysis than the lactone (coumarin) precursors.
Structure-Activity Relationship (SAR) Logic
[1]
Part 4: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the Vilsmeier-Haack step (POCl₃ is corrosive and toxic).
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.
References
-
Gordon, A. T., et al. (2020).[1][5] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Link
-
Yin, Y., et al. (2019).[3] Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry. Link
-
PubChem. (2025).[4] 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Link
-
Tang, L., et al. (2019).[6] Synthesis of α-fluorocarboxylic acids and derivatives. Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | C10H9FO3 | CID 15382843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
